molecular formula C18H18N4O2 B2422019 1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide CAS No. 2108489-33-2

1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No. B2422019
CAS RN: 2108489-33-2
M. Wt: 322.368
InChI Key: GGMKKBARYKPBRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as HPTC and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Anticonvulsive Properties

  • Triazole derivatives, including compounds structurally related to 1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1H-1,2,4-triazole-3-carboxamide, demonstrate valuable pharmacological properties, notably anti-convulsive activity. These compounds have potential applications in treating epilepsy and related conditions of tension and agitation (Shelton, 1981).

Anticancer Applications

  • Certain nucleosides based on 1,2,4-triazole nucleosides, such as 1-((2-hydroxyethoxy)methyl)-5-(phenylthio)-1H-1,2,4-triazole-3-carboxamide, have been synthesized and display anticancer properties. These compounds are significant in the field of cancer research, especially in the development of new anticancer drugs (Lei et al., 2014).

Molecular Conformation and Packing

  • Studies on similar triazole carboxamides, such as (S)-1-aryl-N-(1-hydroxy-3-phenylpropan-2-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamides, focus on their molecular conformation and packing, stabilized by intermolecular and intramolecular hydrogen bonding. This research is important for understanding molecular interactions in drug design (Shen et al., 2013).

Bioimaging Applications

  • Triazole-based fluorescent probes, such as those derived from 4-((2-hydroxynaphthalen-1-yl)methyleneamino)-3-phenyl-1H-1,2,4-triazole-5(4H)-thione, are developed for selective and sensitive detection of Zn2+ ions. These probes are utilized in intracellular bioimaging, demonstrating good cell permeability and biocompatibility (Iniya et al., 2014).

Chemical Synthesis and Structural Analysis

  • Research on the synthesis of 1-[(2-hydroxy-1-(hydroxymethyl)ethoxy)methyl]-1,2,4-triazole-3- and 5-carboxamides contributes to the advancement of synthetic methods in organic chemistry. These studies include detailed structural analysis and confirmation, important for drug development (Lin & Liu, 1984).

Catalytic and Surface Activity

  • Hydroxybenzotriazole derivatives, including those related to this compound, have been synthesized and examined for their catalytic activity in various chemical reactions. These compounds find applications in surface chemistry and catalysis (Bhattacharya & Kumar, 2005).

Metal Complex Formation and Ligand Design

  • Studies on bis(hydroxyphenyl)-1H-1,2,4-triazole-based ligands investigate their metal complex formation and protonation properties. Such research contributes to the field of coordination chemistry and the design of new ligands for metal complexes (Stucky et al., 2008).

properties

IUPAC Name

1-(2-hydroxy-2-phenylethyl)-N-(2-methylphenyl)-1,2,4-triazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13-7-5-6-10-15(13)20-18(24)17-19-12-22(21-17)11-16(23)14-8-3-2-4-9-14/h2-10,12,16,23H,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMKKBARYKPBRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C=N2)CC(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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